![molecular formula C15H20N2O3 B3240703 Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate CAS No. 1445951-45-0](/img/structure/B3240703.png)
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate
Vue d'ensemble
Description
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate, also known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a bicyclic compound that contains a carbamate group and an oxa-azabicyclo group.
Applications De Recherche Scientifique
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug delivery. In medicinal chemistry, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been found to have anticonvulsant and antinociceptive properties, making it a potential candidate for the treatment of epilepsy and chronic pain. In neuroscience, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been studied for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has also been used as a building block for the synthesis of novel drug delivery systems.
Mécanisme D'action
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate acts as a positive allosteric modulator of GABA receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate binds to a specific site on the GABA receptor, which enhances the binding of GABA to its own site on the receptor. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been shown to have anticonvulsant and antinociceptive effects in animal models. These effects are thought to be mediated by the modulation of GABA receptors. Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has also been found to have anxiolytic effects, which may be due to its ability to enhance the inhibitory effects of GABA. Additionally, Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate in lab experiments is its high potency and selectivity for GABA receptors. This allows for precise modulation of neuronal activity, which is important for studying the role of GABA receptors in various physiological processes. However, one limitation of using Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate. One area of interest is the development of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate-based drug delivery systems for targeted delivery of therapeutic agents to the central nervous system. Another area of interest is the investigation of the potential therapeutic applications of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further studies are needed to elucidate the precise mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate and its effects on neuronal circuitry.
Propriétés
IUPAC Name |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOOAGHIXSMBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



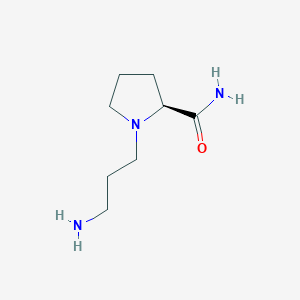
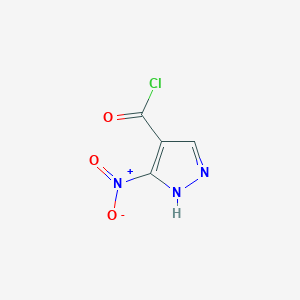

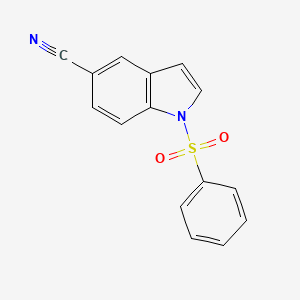
![Ethanol, 2-[(3-aminopropyl)ethylamino]-](/img/structure/B3240661.png)

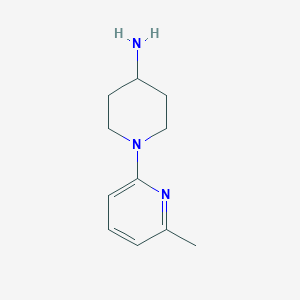
![Imidazo[1,2-a]pyridine-7-sulfonyl chloride](/img/structure/B3240671.png)
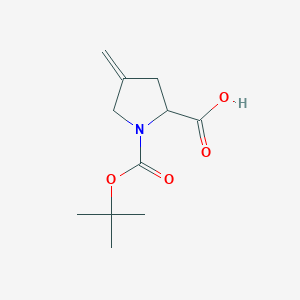
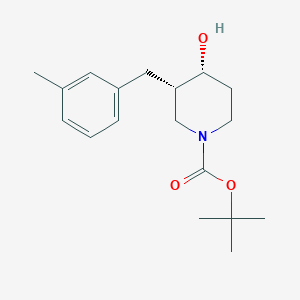
![cis-6-(tert-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid](/img/structure/B3240718.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B3240719.png)
![8-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B3240722.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B3240729.png)